Structural Differentiation from the Closest Isomeric Analog: N-Benzyl-N-Methyl vs. N-Phenethyl Sulfamoyl Substitution
The target compound (CAS 899968-03-7) is a constitutional isomer of the phenethyl analog (CAS 899740-46-6), both sharing the formula C18H20N2O5S and molecular weight 376.43 g/mol . The critical structural difference lies at the sulfamoyl nitrogen: the target compound bears an N-benzyl-N-methyl substitution, whereas the phenethyl analog bears an N-phenethyl (N-(2-phenylethyl)) substitution . In the phenethyl analog, the nitrogen is secondary and carries one hydrogen, enabling hydrogen-bond donation. In the target compound, the sulfamoyl nitrogen is fully substituted (tertiary) with benzyl and methyl groups, eliminating N-H hydrogen-bond donor capacity while increasing local steric bulk and lipophilicity. This substitution pattern directly impacts the compound's pharmacophoric profile at G-protein-coupled receptors such as TAAR1, where secondary sulfamoyl N-H groups have been implicated in receptor interaction [1]. The phenethyl analog has a measured EC50 of 5,660 nM at human TAAR1 (cAMP accumulation, HEK293 cells) [1]; no equivalent quantitative data are publicly available for the target compound.
| Evidence Dimension | Sulfamoyl nitrogen substitution pattern and hydrogen-bond donor capacity |
|---|---|
| Target Compound Data | N-Benzyl-N-methyl (tertiary sulfamoyl nitrogen; no N-H donor; increased steric bulk; higher calculated logP) |
| Comparator Or Baseline | CAS 899740-46-6: N-Phenethyl (secondary sulfamoyl nitrogen; one N-H donor; lower steric bulk) |
| Quantified Difference | Structural isomerism; one fewer hydrogen-bond donor; predicted ΔlogP approximately +0.3 to +0.5 (estimated by fragment-based calculation); no comparative bioactivity data available |
| Conditions | Structural comparison by SMILES and molecular formula analysis; predicted physicochemical properties by fragment contribution methods |
Why This Matters
The absence of a sulfamoyl N-H donor and the altered steric/electronic environment in the target compound mean that potency, selectivity, and off-target profiles established for the phenethyl analog cannot be assumed; independent characterization is required for any target-engagement claim.
- [1] BindingDB BDBM96797. N-[2-(2-phenylethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide (CID 7423412). Human TAAR1 EC50: 5.66E+3 nM. PubChem BioAssay AID 686985. View Source
